molecular formula C5H16Cl2N2 B1641977 N,N-Dimethyl-1,3-propanediamine Dihydrochloride CAS No. 52198-63-7

N,N-Dimethyl-1,3-propanediamine Dihydrochloride

Cat. No.: B1641977
CAS No.: 52198-63-7
M. Wt: 175.1 g/mol
InChI Key: FHPLZNQQMWUDGI-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N,N-Dimethyl-1,3-propanediamine Dihydrochloride, also known as N’,N’-Dimethylpropane-1,3-diamine;dihydrochloride, is a chemical compound with the formula C5H14N2

Mode of Action

It is known to be a chemical crosslinking reagent , which suggests that it may interact with its targets by forming covalent bonds, thereby altering their structure and function.

Biochemical Analysis

Biochemical Properties

It is known that it is a chemical crosslinking reagent , which suggests that it may interact with various enzymes, proteins, and other biomolecules to form more complex structures.

Molecular Mechanism

As a crosslinking reagent , it may exert its effects at the molecular level by binding to biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-Dimethylpropane-1,3-diamine can be synthesized through several methods. One common method involves the reaction of 1,3-propanediamine with dimethylamine. This reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Another method involves the reaction of 1,3-propanediamine with formaldehyde and hydrogen in the presence of a catalyst. This method is often used in industrial settings due to its efficiency and high yield .

Industrial Production Methods

In industrial production, N’,N’-Dimethylpropane-1,3-diamine is often produced using a continuous process. This involves the reaction of dimethylamine with 1,3-propanediamine in a fixed-bed reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N’,N’-Dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions include amine oxides, primary amines, and substituted amines. These products have various applications in chemical synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’,N’-Dimethylpropane-1,3-diamine include:

Uniqueness

N’,N’-Dimethylpropane-1,3-diamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its reactivity as a nucleophile make it a valuable compound in various applications .

Properties

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLZNQQMWUDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52198-63-7
Record name N,N-Dimethyl-1,3-propanediamine Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-1,3-propanediamine Dihydrochloride
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